molecular formula C9H9ClO3 B1296299 5-(Chloromethyl)-2-methoxybenzoic acid CAS No. 3641-23-4

5-(Chloromethyl)-2-methoxybenzoic acid

Cat. No. B1296299
CAS RN: 3641-23-4
M. Wt: 200.62 g/mol
InChI Key: LXSPNZGYCRQFSD-UHFFFAOYSA-N
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Description

“5-(Chloromethyl)-2-methoxybenzoic acid” is a complex organic compound. Based on its name, it likely contains a benzoic acid core, which is a common component in various pharmaceuticals and commercial products .


Synthesis Analysis

While specific synthesis methods for “5-(Chloromethyl)-2-methoxybenzoic acid” are not available, similar compounds such as 5-(Chloromethyl)furfural (CMF) have been synthesized using deep eutectic solvents . This method eliminates the dependence on concentrated acid, providing a green and efficient synthetic route .

Scientific Research Applications

1. Synthesis and Fluorescent Properties of End-Functional PSt

  • Application Summary : This compound is used as an initiator in the Atom Transfer Radical Polymerization (ATRP) of styrene (St). The end group of the obtained PSt can also be turned into Schiff base and form polymeric complex with metal ions, which owns good film-forming ability and shows visible fluorescence .
  • Methods of Application : The ATRP of styrene using 5-chloromethyl-2-methoxy-benzaldehyde (CMMB) and 5-chloromethyl-2-hydroxyl-benzaldehyde (CMOB), CuCl/N,N,N0,N00,N00-pentamethyldiethyltriamine (PMDETA) as catalyst were studied .
  • Results or Outcomes : The ATRP using CMMB was obviously accelerated, the efficiency of the initiator was higher and even could proceed at relatively lower temperature (40 C), while ATRP using CMOB as initiator shows obvious slow-initiation and was under poor-control .

2. Production and Synthetic Possibilities of 5-Chloromethylfurfural

  • Application Summary : 5-Chloromethylfurfural (CMF) is synthesized as a novel building block of similar molecular structure to that of 5-hydroxymethylfurfural (HMF). CMF has some advantages, such as its production taking place at milder reaction conditions, a lower polarity that enables easier separation with the aid of organic media, and the presence of chlorine as a better leaving group in synthesis .
  • Methods of Application : The production of CMF and an array of synthetic possibilities are covered in the research. Through varied catalysts and reaction conditions, value-added products can be obtained from this chemical .
  • Results or Outcomes : Several interesting products have been obtained from CMF, including 2,5-dimethylfuran, 2,5-furandicarboxylic acid, and 5-methylfurfural .

3. Production and Value Addition of Hydrophobic Analogs of Biomass-Derived 5-(Hydroxymethyl)furfural

  • Application Summary : This compound is used in the production and value addition of selected hydrophobic analogs of biomass-derived 5-(hydroxymethyl)furfural (HMF). The halogenated derivatives of HMF, such as 5-(chloromethyl)furfural (CMF), can be produced directly from biomass in good isolated yields .
  • Methods of Application : The production and derivative chemistry of various hydrophobic analogs of HMF have been discussed. The relative advantages and challenges associated with the preparation and value addition of various hydrophobic analogs of HMF are highlighted .
  • Results or Outcomes : The analogs show promises in supplanting HMF from its derivative chemistry .

4. Chloromethylation of Aromatic Compounds

  • Application Summary : This compound is used in the chloromethylation of some aromatic compounds. The chloromethyl derivatives obtained are promising key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers, and pharmaceuticals .
  • Methods of Application : The chloromethylation of aromatic compounds with dimethoxymethane and chlorosulfonic acid is catalyzed by ZnI2 in CH2Cl2 under mild conditions .
  • Results or Outcomes : Treatment of a series of aromatic hydrocarbons and O-carbethoxy phenol substrates with a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2 catalyzed by zinc iodide affords the corresponding chloromethyl derivatives in good to excellent yields .

5. Production of 5-Aminolevulinic Acid from Algal Biomass

  • Application Summary : This compound is used in the production of 5-aminolevulinic acid (5-ALA) from algal biomass. The process involves five chemical steps: conversion to 5-(chloromethyl)furfural (5-CMF), ammoniation, ring-opening (photo-oxidation), reduction, and hydrolyzation .
  • Methods of Application : The production of 5-CMF from algal biomass is achieved using a mixed solvent catalytic system of deep eutectic solvent (DES) and low concentration hydrochloric acid .

6. Chemical-Catalytic Processing of Lignocellulosic Biomass

  • Application Summary : This compound is used in the synthesis and chemistry of 5-(hydroxymethyl)furfural (HMF), 5-(chloromethyl)furfural (CMF), and levulinic acid (LA), three carbohydrate-derived platform molecules produced by the chemical-catalytic processing of lignocellulosic biomass .
  • Methods of Application : The production of these platform molecules involves the chemical-catalytic processing of lignocellulosic biomass .
  • Results or Outcomes : These platform molecules are promising intermediates for the production of fuels, chemicals, and materials from renewable carbon resources .

Future Directions

While specific future directions for “5-(Chloromethyl)-2-methoxybenzoic acid” are not available, related compounds like 5-(Chloromethyl)furfural (CMF) are gaining traction as a more practical alternative to 5-(hydroxymethyl)furfural (HMF). This opens new avenues for the preparation of CMF .

properties

IUPAC Name

5-(chloromethyl)-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-13-8-3-2-6(5-10)4-7(8)9(11)12/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXSPNZGYCRQFSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90300369
Record name 5-(chloromethyl)-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90300369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-2-methoxybenzoic acid

CAS RN

3641-23-4
Record name 3641-23-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136460
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(chloromethyl)-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90300369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Leonard, A Wajngurt, W Tschannen… - Journal of Medicinal …, 1967 - ACS Publications
… carried out in absolute ethanol in thepresence of 2 equiv of sodium ethoxide as described previously foralkylations with 5-chloromethyl-2-methoxybenzoic acid.6 …
Number of citations: 12 pubs.acs.org

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